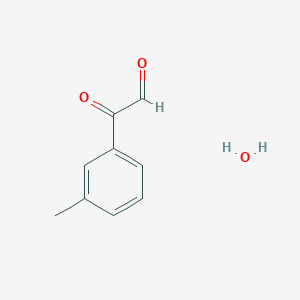
2-(3-Methylphenyl)-2-oxoethanal, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylphenyl)-2-oxoethanal, hydrate is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Basic Information
- IUPAC Name: 2-(3-Methylphenyl)-2-oxoethanal
- Molecular Formula: C9H10O3
- Molecular Weight: 166.18 g/mol
- CAS Number: 22421176
Chemistry
2-(3-Methylphenyl)-2-oxoethanal, hydrate serves as a versatile intermediate in organic synthesis. It is particularly valuable for:
- Synthesis of Heterocycles: It acts as a precursor for various heterocyclic compounds due to its electrophilic nature.
- Reactions with Nucleophiles: The carbonyl group can undergo nucleophilic addition, making it useful in synthesizing alcohols and amines.
Biological Applications
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties: Studies have shown that derivatives of 2-(3-Methylphenyl)-2-oxoethanal exhibit antimicrobial effects against various pathogens.
- Anti-inflammatory Activity: Preliminary research suggests that this compound may modulate inflammatory pathways, making it a candidate for further pharmacological exploration.
Pharmaceutical Development
The compound is being investigated as a pharmaceutical intermediate:
- Drug Design: Its structure allows for modifications that can enhance biological activity, making it suitable for developing new therapeutic agents.
- Mechanism of Action Studies: Ongoing research aims to elucidate how this compound interacts with biological targets, which is crucial for drug development.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of derivatives of 2-(3-Methylphenyl)-2-oxoethanal against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at low concentrations, indicating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
Research conducted at a leading university explored the anti-inflammatory properties of 2-(3-Methylphenyl)-2-oxoethanal in vitro. The compound was found to reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential application in treating inflammatory diseases .
Propiedades
Número CAS |
73318-83-9 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-2-oxoacetaldehyde;hydrate |
InChI |
InChI=1S/C9H8O2.H2O/c1-7-3-2-4-8(5-7)9(11)6-10;/h2-6H,1H3;1H2 |
Clave InChI |
FELZGBGSCYPJCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)C=O.O |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C=O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















